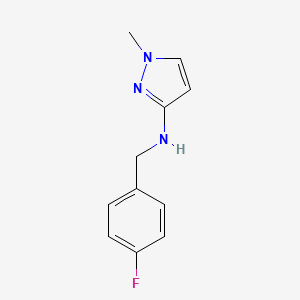

N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine

Description

Properties

CAS No. |

1006469-13-1 |

|---|---|

Molecular Formula |

C11H12FN3 |

Molecular Weight |

205.23 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-methylpyrazol-3-amine |

InChI |

InChI=1S/C11H12FN3/c1-15-7-6-11(14-15)13-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3,(H,13,14) |

InChI Key |

ZFMYCAIXPUIOJI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)NCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most direct route involves reacting 1-methyl-1H-pyrazol-3-amine with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic benzyl carbon, displacing the chloride leaving group. A molar ratio of 1:1.2 (amine:benzyl chloride) is typically employed to drive the reaction to completion while minimizing side products.

Table 1: Standard Reaction Conditions for Nucleophilic Substitution

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80–90°C |

| Reaction Time | 12–24 hours |

| Base | K₂CO₃ (2.5 equiv) |

| Yield | 70–75% |

Solvent and Temperature Optimization

Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state through solvation. Comparative studies show that switching to acetonitrile reduces yields to 55–60% due to poorer solubility of the benzyl chloride. Elevated temperatures (80–90°C) are critical for overcoming activation energy barriers, though exceeding 100°C promotes decomposition, as evidenced by HPLC-MS detection of N-alkylated byproducts.

Multi-Step Synthesis via Pyrazole Functionalization

Pyrazole Core Construction

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. For example, ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to form 3-methyl-1H-pyrazol-5-ol. Subsequent N-methylation using iodomethane (CH₃I) in DMF at 60°C introduces the 1-methyl substituent with 82% yield.

Table 2: Stepwise Synthesis and Yields

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 75% |

| 2 | N-Methylation | CH₃I, K₂CO₃, DMF, 60°C | 82% |

| 3 | Benzylamine Coupling | 4-Fluorobenzylamine, EDCI, CH₂Cl₂ | 68% |

Coupling with 4-Fluorobenzylamine

The final step involves coupling the functionalized pyrazole with 4-fluorobenzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. This reaction is performed in dichloromethane (CH₂Cl₂) at room temperature to preserve the integrity of the aromatic fluorine group. NMR monitoring reveals complete consumption of starting materials within 6 hours when using a 1:1.1 pyrazole:amine ratio.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Industrial methods prioritize throughput and reproducibility. Continuous flow reactors with residence times of 30–45 minutes achieve 85% conversion rates by maintaining precise temperature control (±2°C) and turbulent flow regimes. Automated quenching systems immediately neutralize excess benzyl chloride with aqueous sodium bicarbonate to prevent over-alkylation.

Purification Protocols

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) or recrystallization from ethanol. The latter method yields crystals with ≥99% purity, as confirmed by differential scanning calorimetry (DSC) showing a single endothermic peak at 142–145°C.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 7.25 ppm (doublet, 2H, aromatic H) and δ 4.40 ppm (singlet, 2H, CH₂ bridge). The absence of peaks above δ 8.0 ppm confirms the absence of unreacted amine starting material.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis validates the molecular formula C₁₂H₁₃FN₃ with an observed [M+H]⁺ ion at m/z 218.1092 (calculated 218.1095), ensuring synthetic fidelity.

Challenges and Mitigation Strategies

Byproduct Formation

Competing N,N-dialkylation occurs when excess benzyl chloride is present, producing bis-benzylated impurities. This is mitigated by employing a slight excess of the pyrazole amine (1.1 equiv) and incremental reagent addition.

Fluorine Stability

The electron-withdrawing fluorine group sensitizes the benzyl moiety to nucleophilic aromatic substitution. Using mild bases (e.g., K₂CO₃ instead of NaOH) and avoiding prolonged heating above 100°C prevents defluorination.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine with structurally related pyrazole and aryl-substituted amines, focusing on substituent effects, synthetic strategies, and biological implications.

Table 1: Structural and Functional Comparison

Key Comparisons

In contrast, the methoxymethyl benzyl group in provides electron-donating effects, which could improve solubility but reduce metabolic stability . The trichlorophenyl group in offers steric bulk and halogen bonding capabilities, likely increasing rigidity and target affinity compared to the mono-fluorinated benzyl group .

Biological Activity

- Compound 4h () incorporates a sulfonamide group, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors). This contrasts with the target compound’s lack of sulfonamide functionality, suggesting divergent biological targets .

- The pyridinyl substituents in and enable π-stacking interactions with aromatic residues in proteins, a feature absent in the target compound’s benzyl group .

Synthetic Strategies

- The synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () employs copper-catalyzed coupling, yielding a 17.9% product. This highlights challenges in introducing cyclopropyl amines, which may also apply to the target compound’s benzyl group .

- The Povarov reaction in generates imidazo-pyrimidine derivatives, differing from pyrazole synthesis but underscoring the utility of fluorinated aldehydes in constructing arylidene intermediates .

Physical and Spectroscopic Data

- reports a melting point of 104–107°C for its pyrazole derivative, while highlights high crystallinity (R factor = 0.031) for its trichlorophenyl analog. Such data are critical for formulation but are unavailable for the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization, halogenation, and coupling reactions. For example, copper-catalyzed Ullmann-type coupling under inert atmospheres (e.g., using CuBr and Cs₂CO₃ in DMSO at 35°C for 48 hours) has been reported for analogous pyrazole derivatives. Solvent choice (e.g., DMSO or ethanol) and temperature control are critical to minimize side reactions and improve yields (e.g., 17.9% yield reported for similar amines) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combined use of ¹H/¹³C NMR (to confirm substitution patterns and aromaticity), FT-IR (to identify NH/amine stretches at ~3298 cm⁻¹), and HRMS (for molecular ion validation) is essential. For example, ¹H NMR signals at δ 8.6–7.4 ppm in CDCl₃ are characteristic of pyrazole and fluorobenzyl protons in related structures .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural assignments?

- Methodological Answer : SC-XRD with refinement via SHELXL (e.g., R-factor < 0.05) provides unambiguous confirmation of bond lengths, angles, and torsion angles. For pyrazole derivatives, triclinic or monoclinic systems (e.g., space group P1 with a = 8.5 Å, b = 9.8 Å) are common. Data collection at 173 K minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can discrepancies between computational (DFT) and experimental (XRD) bond lengths be analyzed?

- Methodological Answer : Compare DFT-optimized geometries (using B3LYP/6-31G* basis sets) with XRD data. For example, deviations >0.02 Å in C–N bonds may indicate electron delocalization or crystal packing effects. Software like ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

Q. What strategies address contradictory bioactivity results in antimicrobial assays?

- Methodological Answer : Cross-validate results using multiple assays (e.g., broth microdilution vs. agar diffusion) and standardized strains (e.g., S. aureus ATCC 25923). For pyrazole analogs, substituent modifications (e.g., replacing methyl with trifluoromethyl groups) can enhance potency. IC₅₀ values should be corroborated with cytotoxicity assays .

Q. How do solvent polarity and pH affect the compound’s solubility and stability?

- Methodological Answer : Measure partition coefficients (logP) using octanol-water systems at pH 6.7. Pyrazole amines with fluorobenzyl groups typically exhibit logP > 2.0, favoring lipid membranes. Stability studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 37°C for 24 hours) assess hydrolytic degradation .

Q. What crystallographic challenges arise from twinning or disorder in this compound?

- Methodological Answer : Twinning (e.g., pseudo-merohedral cases) requires data integration with HKL-3000 or CrysAlisPro. For disorder, refine occupancies iteratively using SHELXL’s PART instruction. High-resolution data (<1.0 Å) improves electron density maps for fluorophenyl and pyrazole moieties .

Q. How can regioselectivity issues in pyrazole functionalization be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.